(1S)-3-Oxocyclohexane-1-carboxylic acid chemical properties
(1S)-3-Oxocyclohexane-1-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (1S)-3-Oxocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(1S)-3-Oxocyclohexane-1-carboxylic acid is a versatile chiral building block of significant interest in modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a carboxylic acid on a conformationally defined cyclohexane scaffold, coupled with a key stereocenter, makes it an invaluable starting material for the synthesis of complex, high-value chiral molecules. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthesis, stereochemical considerations, and applications, with a focus on practical insights for laboratory and development settings.
Core Molecular Profile and Physicochemical Properties
(1S)-3-Oxocyclohexane-1-carboxylic acid, also known as (S)-3-oxocyclohexanecarboxylic acid, is a non-naturally occurring cyclic keto-acid. The presence of the chiral center at the C1 position dictates its utility in asymmetric synthesis, where the transfer of chirality is a paramount objective.
Structural and Stereochemical Identity
The molecule's structure features a six-membered aliphatic ring containing a ketone at the C3 position and a carboxylic acid group at the C1 position. The "(1S)" designation specifies the absolute stereochemistry at the carbon atom bearing the carboxylic acid group. This chirality is the cornerstone of its application in constructing enantiomerically pure target molecules.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution and Purity Assessment
This section provides a representative, self-validating protocol for obtaining and verifying the purity of (1S)-3-Oxocyclohexane-1-carboxylic acid.
Protocol: Resolution of Racemic 3-Oxocyclohexanecarboxylic Acid
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Objective: To isolate the (1S)-enantiomer from a racemic mixture.
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Materials: Racemic 3-oxocyclohexanecarboxylic acid, (R)-(+)-1-phenylethylamine, Methanol, Diethyl ether, 2M Hydrochloric acid, Ethyl acetate, Anhydrous magnesium sulfate.
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Salt Formation: Dissolve 10.0 g of racemic 3-oxocyclohexanecarboxylic acid in 100 mL of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 20 mL of methanol. Slowly add the amine solution to the acid solution with stirring.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. A white crystalline precipitate should form.
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Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.
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Liberation of Chiral Acid: Suspend the collected crystals in 50 mL of water and add 50 mL of ethyl acetate. Stir the biphasic mixture vigorously while slowly adding 2M HCl until the pH of the aqueous layer is ~1-2.
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Extraction & Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (1S)-3-Oxocyclohexane-1-carboxylic acid as a solid.
Validation: Confirmation of Stereochemical Purity
The success of the resolution must be quantitatively assessed. This is typically achieved using Chiral High-Performance Liquid Chromatography (HPLC).
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Methodology: The resolved acid is analyzed on an HPLC system equipped with a chiral stationary phase (e.g., a cellulose- or amylose-based column). *[1] Mobile Phase: A typical mobile phase might consist of a mixture of hexane and ethanol with a small amount of trifluoroacetic acid. *[2] Detection: UV detection at a wavelength of ~210 nm is standard for this compound. *[2] Analysis: The two enantiomers will have different retention times on the chiral column. By integrating the area of the two peaks, the enantiomeric excess (ee) can be calculated: ee (%) = [([S] - [R]) / ([S] + [R])] * 100. A successful resolution will show one major peak (the desired S-enantiomer) and, ideally, a very small or non-existent peak for the R-enantiomer.
Applications in Drug Discovery and Development
The rigid, chiral scaffold of (1S)-3-Oxocyclohexane-1-carboxylic acid makes it an attractive starting point for synthesizing drug candidates. Carboxylic acids are a key functional group in many pharmaceuticals, often acting as a crucial binding element (e.g., to a zinc metalloenzyme or a basic residue in a protein active site).
[3][4]* Scaffold for Constrained Analogs: The cyclohexane ring provides a conformationally restricted backbone. By elaborating on the ketone and acid functionalities, medicinal chemists can design and synthesize novel analogs of known drugs or natural products with well-defined three-dimensional shapes, which can lead to improved potency and selectivity.
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Bioisosteric Replacement: While the carboxylic acid group is often vital for activity, it can lead to poor pharmacokinetic properties. I[5]n such cases, the acid can be converted into a known bioisostere (e.g., a tetrazole or hydroxamic acid) after initial synthetic steps, using the (1S)-3-oxocyclohexane scaffold to maintain the core structure and chirality.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it serves as an excellent fragment for FBDD campaigns. Its defined vectoral exits from the ketone and acid positions allow for systematic elaboration to build larger, more potent molecules.
Safety, Handling, and Storage
(1S)-3-Oxocyclohexane-1-carboxylic acid is an irritant.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). H[6][7]armful if swallowed. *[8] Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. *[9] Storage: Store in a tightly sealed container in a cool, dry place. S[10]ome suppliers recommend refrigerated storage.
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